4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-phenyl-2-propan-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-9(2)14-17-13(16)12-11(8-19-15(12)18-14)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVMJNPFEUOOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with isopropylamine and phenyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine family exhibit various biological activities, including:
- Anti-cancer Activity : Studies suggest that 4-chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine may act as an anti-cancer agent by interacting with specific cellular pathways.
- Anti-inflammatory Properties : The compound shows potential in reducing inflammation through modulation of inflammatory mediators.
- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.
Table 1: Biological Activities of Thieno[2,3-d]pyrimidines
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-cancer | |
| 4-Chloro-6-phenylthieno[2,3-d]pyrimidine | Anti-cancer | |
| 4-Amino-thieno[2,3-d]pyrimidines | Antiproliferative effects | |
| 5-Methylthieno[2,3-d]pyrimidines | Antimicrobial properties |
Potential Therapeutic Applications
The unique structure of this compound positions it as a promising scaffold for developing new therapeutic agents targeting estrogen receptors. Its binding affinity and agonistic activity indicate potential for modulating estrogen-mediated pathways. This makes it a candidate for further investigation in hormone-related therapies, particularly in conditions such as breast cancer where estrogen plays a crucial role.
Case Study: Estrogen Receptor Modulation
A study focusing on the interaction profiles of this compound revealed that it binds effectively to estrogen receptors, exhibiting agonistic activity similar to known ligands. This suggests its potential use in therapies aimed at conditions influenced by estrogen signaling. Further research could explore structural modifications to enhance selectivity and potency against specific biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Electronic Effects : Replacement of phenyl (electron-rich) with thienyl (electron-deficient) alters charge distribution, impacting binding to enzymes like tyrosine kinases .
- Solubility : The piperidinylmethyl group introduces a basic nitrogen (pKa ~8.5), enabling salt formation and enhanced solubility in acidic environments, a critical factor for oral bioavailability .
Biological Activity
4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a thieno and pyrimidine ring system along with a chlorine atom, an isopropyl group, and a phenyl group. Its molecular formula is with a molecular weight of 288.8 g/mol. This compound is gaining attention in the field of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate their activity, leading to various biological effects. Notably, it may inhibit kinases or other enzymes involved in cell signaling pathways, which can result in antiproliferative effects in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thieno-pyrimidine structures can effectively inhibit the growth of various pathogens, including resistant strains of bacteria . The compound's structural features enhance its lipophilicity and biological interactions, making it a candidate for further exploration in antimicrobial therapy.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may exhibit cytotoxic effects against different cancer cell lines. The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation through targeted action on key signaling pathways .
Summary of Biological Activities
Study on Antimicrobial Activity
A study focused on thieno-pyrimidine derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics targeting MRSA and other pathogens .
In Vitro Cancer Cell Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers .
Synthesis and Structural Analysis
The synthesis of this compound involves cyclization reactions using appropriate precursors under controlled conditions. The chemical structure plays a crucial role in its biological activity, as variations in substituents can lead to different pharmacological profiles .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity of 4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy can validate functional groups like C-Cl bonds. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Cross-referencing experimental NMR shifts with computational predictions (e.g., DFT calculations) enhances accuracy .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A reflux-based nucleophilic substitution is often employed, where the thieno[2,3-d]pyrimidine core reacts with 4-chlorophenyl and isopropyl groups in a polar aprotic solvent (e.g., DMF or DMSO). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield (>70%). Monitoring reaction progress by TLC (silica GF254) is advised .
Q. How should researchers handle storage and stability of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group. For short-term use (≤1 week), -4°C is acceptable. Solubility in DMSO (10 mM stock) is stable for 1 month if aliquoted and frozen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
- Methodological Answer : Replace the chloro and isopropyl groups with bioisosteres (e.g., fluoro, cyclopropyl) and assess binding affinity via kinase profiling assays (e.g., ADP-Glo™). Molecular docking (AutoDock Vina) against crystallographic kinase structures (e.g., PDB 2RK) identifies key interactions. Compare selectivity profiles with analogs like 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Re-evaluate compound purity (HPLC-MS) and batch-to-batch variability. Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement. Control for off-target effects via CRISPR knockouts or competitive binding studies. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies confounding variables like solvent choice .
Q. How can solubility be optimized for in vivo models without compromising activity?
- Methodological Answer : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles. Assess solubility in PBS (pH 7.4) and simulated biological fluids. Maintain bioactivity via EC50 comparisons in cell-based assays pre/post-formulation. For IV administration, ensure colloidal stability via dynamic light scattering (DLS) .
Q. What crystallographic techniques validate binding modes in enzyme complexes?
- Methodological Answer : Co-crystallize the compound with target enzymes (e.g., kinases) using vapor diffusion. Resolve structures via X-ray diffraction (1.5–2.0 Å resolution). Refine electron density maps (PHENIX) to confirm ligand orientation. Compare with SAR data to rationalize potency differences .
Q. How to design in vivo toxicity studies for preclinical evaluation?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with escalating doses (MTD determination). Monitor hematological, hepatic, and renal parameters weekly. Histopathological analysis post-necropsy identifies organ-specific toxicity. Cross-reference with in vitro cytotoxicity (HEK293, HepG2) to establish safety margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
